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Compound of Interest

Compound Name: 2-Ethylquinazolin-4(1H)-one

Cat. No.: B506092

Spectroscopic Analysis of 2-Ethylquinazolin-
4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
Ethylquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to
the limited availability of a complete, unified spectroscopic dataset for 2-Ethylquinazolin-
4(1H)-one in publicly accessible literature, this guide presents predicted data based on the
analysis of structurally similar quinazolinone derivatives. It also includes detailed, generalized
experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) analysis, along with a logical workflow for spectroscopic characterization.

Data Presentation

The following tables summarize the anticipated spectroscopic data for 2-Ethylquinazolin-
4(1H)-one. These values are estimations derived from known data of analogous compounds
and spectral prediction tools. Actual experimental values may vary.

Table 1: Predicted *H NMR Data for 2-Ethylquinazolin-4(1H)-one (in DMSO-des, 400 MHZz)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~12.1 brs 1H N1-H
~8.10 d 1H H-5
~7.80 t 1H H-7
~7.65 d 1H H-8
~7.50 t 1H H-6
~2.75 q 2H -CH2-CHs
~1.25 t 3H -CH2-CHs

Table 2: Predicted 3C NMR Data for 2-Ethylquinazolin-4(1H)-one (in DMSO-ds, 100 MHZz)

Chemical Shift (8) ppm Assighment
~162.5 C-4
~155.0 C-2
~149.0 C-8a
~134.5 C-7
~127.0 C-5
~126.5 C-6
~126.0 C-8
~121.0 C-4a
~28.0 -CH2-CHs
~12.0 -CH2-CHs

Table 3: Predicted IR Absorption Data for 2-Ethylquinazolin-4(1H)-one (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment
~3200-2800 Broad N-H stretching

~3070 Medium Aromatic C-H stretching
~2970, ~2880 Medium Aliphatic C-H stretching
~1680 Strong C=0 (amide) stretching
~1615 Strong C=N stretching

~1600, ~1480 Medium-Strong Aromatic C=C stretching

Table 4: Predicted Mass Spectrometry Data for 2-Ethylquinazolin-4(1H)-one (Electron

lonization - El)

mlz Relative Intensity (%) Assignment

174 ~100 [M]* (Molecular lon)

159 Moderate [M - CHs]*

146 High [M - CzHa4]* (McLafferty
rearrangement)

145 High [M - C2Hs]*

119 Moderate [C7HsN20]*

92 Moderate [CeHaN2]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

e Weigh 5-10 mg of the synthesized 2-Ethylquinazolin-4(1H)-one.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds or CDCI3) in a clean, dry NMR tube (5 mm diameter).

Ensure complete dissolution, using gentle warming or sonication if necessary.
. 'H NMR Spectroscopy:
Instrument: A 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

[e]

Number of scans: 16-32 (adjust for optimal signal-to-noise ratio).

o

Relaxation delay: 1-2 seconds.

[¢]

Pulse angle: 30-45 degrees.

[¢]

Spectral width: -2 to 12 ppm.

Processing:

o Apply Fourier transformation to the raw data.

o Perform phase and baseline corrections.

o Reference the spectrum to the residual solvent peak (e.g., DMSO-ds at 2.50 ppm).
. 13C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Acquisition Parameters:

[¢]

Number of scans: 1024 or more (due to the low natural abundance of 13C).

[e]

Relaxation delay: 2-5 seconds.

o

Pulse angle: 45 degrees.
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o Spectral width: 0 to 200 ppm.

o Use proton broadband decoupling.

e Processing:
o Apply Fourier transformation.
o Perform phase and baseline corrections.

o Reference the spectrum to the deuterated solvent peak (e.g., DMSO-ds at 39.52 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of 2-Ethylquinazolin-4(1H)-one with 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

o Transfer the fine powder to a pellet press.

o Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
2. Data Acquisition:

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

e Record a background spectrum of the empty sample chamber.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.

e The typical scanning range is from 4000 cm~* to 400 cm~1.

Mass Spectrometry (MS)

1. Sample Preparation:

o Dissolve a small amount of the sample (less than 1 mg) in a suitable volatile solvent (e.g.,
methanol or acetonitrile).
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» For direct infusion, dilute the solution to a concentration of approximately 10-100 pg/mL.
2. Data Acquisition (Electron lonization - El):
 Instrument: A mass spectrometer equipped with an El source (e.g., a GC-MS system).

e Method: Introduce the sample into the ion source. Gaseous molecules are bombarded with a
high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

e The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight)
based on their mass-to-charge ratio (m/z).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized organic compound like 2-Ethylquinazolin-4(1H)-one.
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Synthesis & Purification
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To cite this document: BenchChem. [Spectroscopic analysis of 2-Ethylquinazolin-4(1H)-one
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b506092#spectroscopic-analysis-of-2-ethylquinazolin-
4-1h-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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